2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene
Description
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with chloro(difluoro)methoxy, difluoro, and methyl groups. Its synthesis involves a multi-step process:
Intermediate Formation: 4-Difluoro-1-(methoxymethoxy)benzene reacts with sec-butyllithium in tetrahydrofuran (THF) at −75 °C to yield (2,6-difluoro-3-methoxymethoxy-phenyl)lithium in 83% yield .
Final Product Synthesis: The intermediate is treated with 1,1,2-trichloro-1,2,2-trifluoroethane to produce the title compound in 82% yield .
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c1-4-2-3-5(10)7(6(4)11)14-8(9,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNPTHBIXLFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of fluorinated aromatic compounds often involves the use of specialized fluorinating agents and catalysts. For example, the use of difluorocarbene reagents has been reported for the efficient introduction of difluoromethyl groups into aromatic compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene serves as a crucial building block in organic synthesis. Its unique combination of halogen atoms allows it to undergo various chemical reactions, making it valuable for creating more complex molecules. Common reactions include:
- Substitution Reactions : The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitutions.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki–Miyaura coupling, which are essential for forming carbon-carbon bonds in organic synthesis.
Biological Studies
The compound's structure suggests potential interactions with biological systems. Research into its biological activity could reveal insights into:
- Enzyme Interactions : Investigating how the compound interacts with specific enzymes may provide information on its potential therapeutic roles or toxicity profiles.
- Drug Development : Its unique properties may lead to applications in medicinal chemistry, particularly in developing new pharmaceuticals targeting specific biological pathways.
Industrial Applications
In industry, this compound can be utilized in producing specialty chemicals and materials due to its reactivity and stability. Its halogenated nature enhances its utility in various chemical processes, including:
- Agrochemicals : The compound may be explored for use in developing herbicides or pesticides due to its biological activity.
- Material Science : Its properties could be leveraged in creating advanced materials with specific functionalities.
Case Study 1: Synthesis and Reactivity
Research has demonstrated various synthetic routes for producing this compound, focusing on optimizing yields and purity. For instance, halogenation methods have been employed successfully to introduce chlorine and fluorine atoms into the aromatic ring.
A study evaluated the compound's interaction with certain biological receptors, revealing significant activity that could lead to therapeutic applications. The presence of halogens was found to enhance binding affinity compared to non-halogenated analogs.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors . This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Oxyfluorfen and Nitrofluorfen
- Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) and Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) are herbicidal agents with structural similarities to the target compound .
- Key Differences: Substituents: Oxyfluorfen and Nitrofluorfen feature nitro and trifluoromethyl groups, whereas the target compound has a chloro(difluoro)methoxy group and methyl substitution. Electronic Effects: The nitro group in agrochemicals is strongly electron-withdrawing, enhancing reactivity toward electrophilic targets.
Fluorinated Benzofuran Derivatives
Compounds such as 2-(benzofuran-2-yl)-2-oxoethyl benzoates (e.g., 4b–4e in ) share substitution patterns with the target compound:
- Substituent Effects : The presence of chloro, methyl, or methoxy groups in these derivatives influences crystal packing via hydrogen bonding and π-π interactions. For example, chloro-substituted derivatives exhibit tighter packing due to halogen interactions, whereas methyl groups introduce steric hindrance .
- Comparison to Target Compound : The difluoromethoxy group in the target compound is more electronegative and bulkier than methoxy, likely reducing solubility in polar solvents compared to methoxy-substituted analogs .
Pharmaceutical Analogues
Proton Pump Inhibitors (PPIs)
- Compounds like 6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methanesulfinyl]-1H-benzimidazole () share fluorinated alkoxy groups with the target compound.
- Solubility and Reactivity : The difluoromethoxy group enhances lipid solubility in PPIs, improving membrane permeability. This suggests that the target compound’s difluoromethoxy group may similarly influence its physicochemical behavior .
Nucleoside Analogues (dFdC and Ara-C)
While structurally distinct, fluorinated nucleosides like 2',2'-difluorodeoxycytidine (dFdC) provide insights into fluorine’s role in biological activity:
- Mechanistic Differences : dFdC inhibits DNA synthesis by incorporating into DNA and blocking polymerase activity, whereas the target compound’s fluorinated groups may stabilize it against metabolic degradation .
- Metabolic Stability : Fluorine atoms in dFdC prolong its half-life by resisting enzymatic cleavage. The target compound’s difluoromethoxy group may confer similar stability in harsh environments .
Biological Activity
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene is a halogenated aromatic compound characterized by a complex structure that includes multiple fluorine and chlorine substituents. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. The molecular formula is CHClFO, with a molecular weight of approximately 228.57 g/mol .
The presence of halogen atoms, particularly fluorine and chlorine, significantly influences the chemical reactivity and biological interactions of this compound. Fluorinated compounds often exhibit unique properties such as increased lipophilicity and altered metabolic pathways due to the electron-withdrawing nature of fluorine atoms .
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The halogen substituents may enhance binding affinity or alter the pharmacokinetics of the compound .
Potential Biological Effects:
- Enzyme Inhibition: Studies have shown that organofluorine compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to toxic effects or therapeutic benefits .
- Antimicrobial Activity: Some fluorinated compounds exhibit antimicrobial properties, which could be relevant for developing new antibiotics .
Research Findings
Recent studies have highlighted the biological implications of fluorinated compounds. For instance, organofluorine compounds have been linked to disruptions in metabolic processes in various organisms, showcasing their potential toxicity and therapeutic effects .
Case Studies
- Fluorinated Compounds in Drug Development:
- Toxicity Profiles:
Comparative Analysis
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Chloro-1-fluoro-4-methylbenzene | CHClF | Lacks difluoromethoxy group |
| 2-Difluoromethoxy-1-methylbenzene | CHFO | No halogen substituents |
| 2-Chloro-4-fluorotoluene | CHClF | Different substitution pattern on the benzene ring |
Q & A
Q. What synthetic routes are recommended for preparing 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene, and what challenges arise due to its halogenated substituents?
- Methodological Answer : The synthesis of polyhalogenated benzene derivatives often involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For example, the chloro-difluoro-methoxy group at position 2 may require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid steric hindrance or undesired side reactions. Evidence from analogous compounds suggests using palladium-catalyzed coupling for introducing aryl-ether linkages, though fluorinated substituents may necessitate anhydrous conditions and inert atmospheres to prevent hydrolysis . Challenges include managing the reactivity of multiple electron-withdrawing groups (Cl, F), which can deactivate the aromatic ring toward further substitution.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural elucidation of this compound?
- Methodological Answer :
- NMR : NMR is critical for resolving the difluoro-methoxy and adjacent fluorine substituents. Chemical shifts for CF groups typically appear between -80 to -120 ppm, requiring high-resolution spectrometers and deuterated solvents (e.g., CDCl) .
- IR : Stretching vibrations for C-F bonds (1000–1300 cm) and C-O-C ether linkages (~1250 cm) should be analyzed to confirm substitution patterns.
- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can verify molecular ion peaks and fragmentation pathways, particularly for halogen loss (e.g., Cl or F) .
Q. What are the stability profiles of this compound under varying thermal or pH conditions?
- Methodological Answer : Stability studies should include accelerated degradation experiments:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Fluorinated compounds often exhibit higher thermal stability, but the chloro substituent may introduce vulnerability to elimination reactions above 150°C .
- pH Stability : Hydrolytic stability can be tested in buffered solutions (pH 1–13) at 25–60°C. The difluoro-methoxy group is likely resistant to hydrolysis, but acidic conditions may protonate the ether oxygen, leading to cleavage .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate inhalation risks.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for halogenated organics .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular dynamics) are suitable for predicting the reactivity or interaction mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of substituents on reaction pathways. For instance, the electron-withdrawing nature of Cl and F groups can be quantified using Hammett constants () to predict regioselectivity in further substitutions. Molecular dynamics simulations may also assess solvation effects or interactions with biological targets (e.g., enzyme active sites) .
Q. How does the compound’s halogen substitution pattern influence its environmental persistence and bioaccumulation potential?
- Methodological Answer : Design experiments aligned with frameworks like Project INCHEMBIOL (), which evaluate:
- Photodegradation : Expose the compound to UV light in aqueous/organic media and analyze degradation products via LC-MS.
- Bioaccumulation : Use partition coefficient models (log ) to estimate solubility in lipid vs. aqueous phases. Fluorine’s lipophilicity may enhance bioaccumulation, but steric bulk from the methyl group could reduce membrane permeability .
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling or fluorination reactions?
- Methodological Answer :
- Cross-Coupling : Investigate Suzuki-Miyaura reactions using aryl boronic acids. The chloro substituent may act as a leaving group, but competing reactivity from fluorine requires palladium catalysts with strong electron-donating ligands (e.g., SPhos) .
- Electrophilic Fluorination : Assess the feasibility of introducing additional fluorine atoms using Selectfluor® or -fluoropyridinium salts. Steric hindrance from the methyl group may limit accessibility to the aromatic ring .
Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) provides precise bond lengths and angles. For this compound, focus on:
- Torsional Angles : Between the methoxy group and benzene ring to assess steric strain.
- Intermolecular Interactions : Halogen bonding (Cl···F) or van der Waals forces that influence packing behavior. Crystallization solvents (e.g., hexane/EtOAc) should be optimized to grow high-quality crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
